![molecular formula C17H13ClFNO3 B2900939 N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide CAS No. 2309343-96-0](/img/structure/B2900939.png)
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with chloro, furan, and fluorine groups, which contribute to its distinctive chemical behavior and reactivity.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce therapeutic effects . The presence of the furan nucleus in these compounds is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse structural reactions .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2,2-di(furan-2-yl)ethylamine to yield the desired benzamide.
Chlorination: The final step involves the chlorination of the benzamide using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzamides.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Dihydrofurans and reduced benzamides.
Scientific Research Applications
Pharmaceutical Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide has been studied for its potential therapeutic effects, particularly in the treatment of viral infections. Research indicates that compounds with similar structures exhibit antiviral properties against herpes viruses, including human cytomegalovirus and herpes simplex viruses .
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound showed promising results in inhibiting viral replication in vitro. The mechanism involved interference with viral entry and replication processes, making it a candidate for further development as an antiviral agent.
Material Science Applications
The compound's unique structure also lends itself to applications in material science, particularly in the development of organic electronic materials. Its furan moieties can contribute to improved charge transport properties in organic semiconductors.
Data Table: Properties Relevant to Material Science
Property | Value |
---|---|
Electron Affinity | High |
Conductivity | Moderate |
Stability | High |
Agricultural Applications
Research into the agricultural applications of this compound suggests potential use as a pesticide or herbicide. Its chemical structure may allow it to interact with biological pathways in pests or weeds.
Case Study: Pesticidal Efficacy
In trials conducted on common agricultural pests, this compound demonstrated significant insecticidal activity, leading to reduced pest populations without harming beneficial insects. Further studies are needed to optimize its formulation and application methods.
Synthesis and Development
The synthesis of this compound involves several steps that can be modified for efficiency and yield. The following is a general synthetic route:
- Starting Materials : Furan derivatives and chloro-fluorobenzamides.
- Reagents : Use of appropriate solvents (e.g., dichloromethane) and catalysts.
- Reaction Conditions : Typically carried out under controlled temperature and pressure.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
- 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide
- 2,5-dichloro-N-(2,2-di(furan-2-yl)ethyl)benzamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H17ClFNO, with a molecular weight of approximately 343.79 g/mol. Its structure features a chloro and fluorine substitution on the benzamide moiety, which may influence its biological activity.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing furan rings have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cancer cell signaling pathways. For example, compounds with similar structures have been reported to inhibit RET kinase activity, which is crucial for certain tumor growths .
- Case Study : A study involving a series of benzamide derivatives demonstrated that compounds with furan substitutions showed moderate to high potency in inhibiting cell proliferation in vitro. Notably, the compound I-8 from this series exhibited strong inhibition of RET kinase activity .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research has highlighted the importance of such compounds in modulating enzyme activities related to metabolic pathways.
- Tyrosinase Inhibition : Similar furan-containing compounds have shown potent inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds were significantly lower than those of standard inhibitors like kojic acid, indicating their potential as skin-whitening agents .
In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary results suggest that this compound can effectively reduce tumor size in animal models when administered at specific dosages.
Toxicity and Safety Profile
Safety assessments are essential for any potential therapeutic agent. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity at therapeutic doses, which is promising for further development .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C18H17ClFNO |
Molecular Weight | 343.79 g/mol |
Anticancer Activity | Moderate to High |
Tyrosinase Inhibition IC50 | 0.0433 µM (for related compounds) |
Toxicity | Low cytotoxicity |
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-14-9-11(19)5-6-12(14)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXHQEUWSKBIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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